molecular formula C19H18N2O2S B2593672 2-(benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034467-24-6

2-(benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2593672
CAS No.: 2034467-24-6
M. Wt: 338.43
InChI Key: KXJLIOPOTKHGOT-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic small molecule characterized by a central acetamide backbone. Its structure features a benzylthio group (-S-CH₂-C₆H₅) at the second position of the acetamide core and a pyridin-3-ylmethyl substituent modified with a furan-3-yl moiety at the fifth position of the pyridine ring.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(14-24-13-15-4-2-1-3-5-15)21-10-16-8-18(11-20-9-16)17-6-7-23-12-17/h1-9,11-12H,10,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJLIOPOTKHGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzylthio intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylthiol.

    Coupling with acetamide: Benzylthiol is then reacted with chloroacetamide under basic conditions to form 2-(benzylthio)acetamide.

    Formation of the pyridine-furan intermediate: The pyridine-furan moiety can be synthesized through a Suzuki coupling reaction between a furan-3-boronic acid and a 5-bromo-3-pyridinecarboxaldehyde.

    Final coupling: The final step involves the coupling of the pyridine-furan intermediate with 2-(benzylthio)acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts or reagents.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and pyridine rings have been shown to effectively inhibit bacterial growth. A study demonstrated that certain thiophene-pyridine derivatives possess potent antibacterial and antifungal activities, suggesting that 2-(benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide may also exhibit similar properties .

Anticonvulsant Activity

Investigations into related compounds have highlighted their anticonvulsant properties. For example, N-benzyl derivatives have shown effective seizure control in animal models, with effective doses comparable to standard anticonvulsants like phenobarbital. This suggests that this compound could be explored for similar therapeutic applications .

Summary of Biological Activities

Compound NameStructure TypeActivity TypeReference
Compound AThiophene-PyridineAntimicrobial
Compound BBenzyl DerivativeAnticonvulsant
Compound CPyrazole DerivativeAntitumor

Case Studies

  • Antimicrobial Study : A recent evaluation of thiophene-pyridine derivatives against various bacterial strains indicated that compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting significant antimicrobial potential.
  • Anticonvulsant Evaluation : Research focused on N-benzyl derivatives reported effective seizure control in animal models, highlighting the potential of these compounds as alternatives to existing anticonvulsants.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • The benzylthio group (shared with the target compound) correlates with high synthetic yields (e.g., 85–88% for 5h and 5m) .
  • Substitutions on the phenoxy group (e.g., methoxy vs. isopropyl) influence melting points and polarity, suggesting tunable physicochemical properties.
  • Chlorine substituents (as in 5j) could enhance membrane permeability but may reduce solubility compared to furan-based derivatives .

Pyridine-Containing Acetamides with Enzyme-Binding Activity

highlights pyridine-based acetamides targeting the SARS-CoV-2 main protease. Compounds such as 5RGX (2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) and 5RGZ (2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide) exhibit strong binding affinities (<−22 kcal/mol) via interactions with residues like HIS163 and ASN142. Comparisons with the target compound include:

Compound ID Binding Affinity (kcal/mol) Key Interactions Structural Differences vs. Target Molecule
5RGX () <−22 HIS163 (π-π), ASN142 (H-bond) Lacks benzylthio and furan groups
5RH2 () <−22 GLN189 (H-bond), lateral pocket occupancy Features 3-chlorophenyl instead of furan
Target Compound Not reported Hypothetical: Furan may engage in π-π or H-bonding Unique furan-3-yl and benzylthio groups

Key Observations :

  • Pyridine rings in analogs like 5RGX and 5RH2 occupy enzyme pockets via π-π stacking, a mechanism the target compound may replicate using its pyridin-3-ylmethyl group .
  • The furan-3-yl substituent in the target compound could provide distinct electronic or steric effects compared to cyanophenyl or chlorophenyl groups in analogs.

Functional Group Impact on Bioactivity

  • Benzylthio vs. Methylthio/Ethylthio : Compounds with benzylthio groups (e.g., 5h, 5m) show higher yields and melting points than methylthio derivatives (e.g., 5f: 79% yield, 158–160°C), suggesting improved stability .
  • Furan vs.

Biological Activity

2-(benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzylthio group and a pyridine ring substituted with a furan moiety, suggesting possible interactions with various biological targets. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O2S, with a molecular weight of 338.4 g/mol. The structure is characterized by the presence of a thioether linkage and heterocyclic rings that may influence its pharmacological properties.

PropertyValue
Molecular FormulaC19H18N2O2S
Molecular Weight338.4 g/mol
CAS Number2034467-24-6

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds bearing similar moieties have shown potential as apoptosis inducers in cancer cells by activating caspases, particularly procaspase-3 to caspase-3 conversion .
  • Antimicrobial Properties : Structural analogs have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt microbial cell membranes .
  • Enzyme Inhibition : Some derivatives have been identified as potent inhibitors of key enzymes involved in metabolic pathways, such as tyrosinase, which plays a crucial role in melanin production .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Caspase Activation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of procaspase-3, leading to cell death .
  • Enzyme Interactions : The compound may interact with specific enzymes, modulating their activity and affecting metabolic processes within cells .
  • Cell Membrane Disruption : Antimicrobial activity may result from the compound's ability to integrate into bacterial membranes, leading to increased permeability and cell lysis .

Case Studies

Recent research has highlighted the biological efficacy of related compounds:

  • Benzothiazole Derivatives : A series of benzothiazole derivatives were evaluated for their anticancer properties, revealing significant apoptosis induction through procaspase activation. Compounds similar to this compound showed promising results in inhibiting tumor growth in vitro .
  • Antimicrobial Studies : A study focusing on thiazole-bearing compounds demonstrated enhanced antibacterial activity against various pathogens, suggesting that modifications in the structure could lead to improved efficacy .

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